N-Desethyl-N-methyl oxybutynin

Description

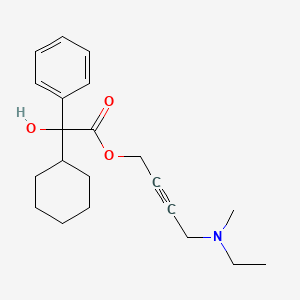

Structure

3D Structure

Properties

IUPAC Name |

4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVUDIODXYRQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199574-70-3 | |

| Record name | N-Desethyl-N-methyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL-N-METHYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY3F6611G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of N Desethyl N Methyl Oxybutynin

Secondary Oxidative Metabolic Pathways

Following its formation, N-desethyloxybutynin can undergo further metabolic transformations.

Recent metabolic studies have delineated a more comprehensive metabolic map for oxybutynin (B1027) and its metabolites. nih.govtandfonline.com One of the identified secondary pathways for N-desethyloxybutynin (referred to in some literature as Oxy-DE) involves the oxidation of its secondary amine function. nih.govtandfonline.comresearchgate.net This N-oxidation reaction leads to the formation of a hydroxylamine (B1172632) derivative (Oxy-HA). nih.govtandfonline.comresearchgate.net

Stereoselective Biotransformation of N-Desethyloxybutynin Enantiomers

The biotransformation of oxybutynin and its metabolite N-desethyloxybutynin is stereoselective, meaning the different spatial isomers (enantiomers) of the compounds are processed differently by the body. nih.gov Oxybutynin is administered as a racemic mixture, containing equal amounts of (R)- and (S)-enantiomers. researchgate.net

Studies using human liver microsomes have shown that (R)-oxybutynin and (R)-N-desethyloxybutynin are eliminated at a slightly slower rate than their corresponding (S)-enantiomers. drugbank.comnih.gov The formation of the (R)-enantiomer of N-desethyloxybutynin from oxybutynin is also slower than the formation of the (S)-enantiomer. nih.gov

The stereoselectivity is also evident in vivo. Following transdermal administration, plasma concentrations of the (R)-enantiomers of both oxybutynin and N-desethyloxybutynin were found to be slightly lower than those of the (S)-enantiomers. nih.gov However, after oral administration, the plasma concentrations of the N-desethyloxybutynin enantiomers greatly exceed those of the parent drug's enantiomers, with the (R)-N-desethyloxybutynin showing the highest area under the curve (AUC) value. nih.gov

| Enantiomer | Relative Area Under the Curve (AUC) Rank | Mean AUC Ratio (Metabolite/Parent) |

|---|---|---|

| (R)-N-desethyloxybutynin | 1 | 8.93 |

| (S)-N-desethyloxybutynin | 2 | 3.25 |

Comparative Metabolic Fate with Parent Oxybutynin and Other Metabolites

The metabolic fate of N-desethyloxybutynin is intrinsically linked to that of its parent compound, oxybutynin, and is significantly influenced by the route of administration. Following oral administration, oxybutynin undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug (around 6%) and significantly higher plasma concentrations of N-desethyloxybutynin. mdpi.combrazjurol.com.br Plasma levels of N-desethyloxybutynin can be 5 to 12 times greater than those of oxybutynin after oral intake. nih.gov

In contrast, transdermal administration of oxybutynin largely bypasses this extensive first-pass metabolism. nih.gov This results in not only significantly lower plasma concentrations of N-desethyloxybutynin but also a different metabolite pattern compared to oral administration. nih.gov The ratio of N-desethyloxybutynin to oxybutynin is markedly lower with transdermal delivery. researchgate.netnih.gov For example, the DEO:OXY ratio for immediate-release oral formulations is approximately 5.5:1, whereas for a transdermal patch, it is about 1.3:1. nih.gov

This difference in metabolic fate is a key factor in the differing profiles of the various oxybutynin formulations available.

| Administration Route | Formulation Type | Approximate DEO:OXY Plasma Concentration Ratio |

|---|---|---|

| Oral | Immediate-Release (IR) | 5.5:1 |

| Oral | Extended-Release (ER) | 4.3:1 |

| Transdermal | Patch (TDS) | 1.3:1 |

| Transdermal | Topical Gel (OTG) | 0.8:1 |

Pharmacological Characterization of N Desethyl N Methyl Oxybutynin Non Clinical Studies

Muscarinic Receptor Interaction and Binding Affinity

N-Desethyl-N-methyl oxybutynin (B1027), an active metabolite of oxybutynin, demonstrates significant interaction with muscarinic acetylcholine (B1216132) receptors.

In vitro studies have been conducted to determine the binding affinity of N-Desethyl-N-methyl oxybutynin for various muscarinic receptor subtypes.

Research on cloned human muscarinic receptors has shown that this compound potently displaces radioligand binding at M1 and M3 receptors, with a lower potency observed at the M2 subtype. benthamscience.com This indicates a degree of selectivity in its binding profile.

Table 1: Comparative pKi Values of this compound and Oxybutynin in Human Detrusor and Parotid Gland

| Compound | Tissue | pKi Value |

|---|---|---|

| This compound | Detrusor | 8.2 |

| Oxybutynin | Detrusor | 8.2 |

| This compound | Parotid Gland | 8.7 |

| Oxybutynin | Parotid Gland | 8.5 |

Data sourced from Waldeck K, et al. J Urol. 1997. nih.gov

Studies comparing this compound to its parent compound, oxybutynin, have revealed important differences in their binding affinities. In rat tissues, the affinity of this compound in the bladder, submaxillary gland, and colon was found to be approximately two times greater than that of oxybutynin. nih.gov Similarly, in mouse tissues, the inhibitory potency of this compound in the bladder, submaxillary gland, and heart was significantly higher (3.1, 6.0, and 2.6 times, respectively) than that of oxybutynin. nih.gov

In studies using human detrusor muscle, both this compound and oxybutynin showed similar pKi values of 8.2. nih.gov However, in the human parotid gland, this compound exhibited a significantly higher affinity with a pKi value of 8.7, compared to 8.5 for oxybutynin. nih.gov

Table 2: Comparative pKi Values of this compound and Oxybutynin in Mouse Tissues

| Compound | Tissue | pKi Value |

|---|---|---|

| This compound | Bladder | 8.30 |

| Oxybutynin | Bladder | 7.80 |

| This compound | Submaxillary Gland | 9.00 |

| Oxybutynin | Submaxillary Gland | 8.22 |

| This compound | Heart | 7.80 |

| Oxybutynin | Heart | 7.39 |

Data sourced from Ohtake A, et al. Br J Pharmacol. 2004. nih.gov

In vivo studies in animal models provide further insight into the pharmacological profile of this compound.

Following intravenous administration in rats, this compound has been shown to significantly bind to muscarinic receptors in various tissues, including the bladder, submaxillary gland, heart, and colon. nih.gov The binding activity in these tissues was found to be roughly similar to that of oxybutynin. nih.gov Furthermore, the muscarinic receptor binding affinity of this compound in the cerebral cortex was observed to be 2 to 3 times higher than in the bladder. auajournals.org

In vivo experiments have demonstrated a dose- and time-dependent increase in the apparent dissociation constant (Kd) for specific [3H]N-methylscopolamine binding in the bladder, submaxillary gland, heart, and colon of rats after intravenous injection of this compound. nih.gov This effect was comparable to that observed with intravenous injection of oxybutynin. nih.gov

In Vivo Receptor Occupancy in Animal Models (e.g., Rat Tissues)

Functional Pharmacological Effects (In Vitro and Animal Models)

In vitro studies on isolated human detrusor muscle have been crucial in elucidating the direct functional effects of N-desethyloxybutynin. These studies confirm its significant antimuscarinic properties, which are central to its pharmacological action.

N-desethyloxybutynin demonstrates a competitive antagonistic effect on muscarinic receptors in the bladder's detrusor muscle. Research on isolated human detrusor strips has shown that both N-desethyloxybutynin and its parent compound, oxybutynin, inhibit contractions induced by the muscarinic agonist carbachol (B1668302). mdpi.com This inhibition is characterized by a rightward shift in the concentration-response curve for carbachol without a depression of the maximum response, which is indicative of competitive antagonism. mdpi.com

The potency of this antagonism is quantified by the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the original response. Studies have determined the pA2 value for N-desethyloxybutynin to be 7.6, which is very similar to the pA2 value of 7.8 recorded for oxybutynin in the same experimental setup. mdpi.com This indicates that N-desethyloxybutynin is only slightly less potent than oxybutynin in antagonizing carbachol-induced contractions in the human detrusor muscle. mdpi.com

Table 1: Comparative pA2 Values for Inhibition of Carbachol-Induced Contractions in Human Detrusor Muscle

| Compound | pA2 Value | Type of Antagonism |

| This compound | 7.6 | Competitive |

| Oxybutynin | 7.8 | Competitive |

Source: Adapted from Waldeck et al., 1997. mdpi.com

The effect of N-desethyloxybutynin has also been assessed on contractions induced by electrical field stimulation in isolated human detrusor preparations. This method of stimulation causes the release of endogenous acetylcholine from nerve terminals, which then acts on muscarinic receptors to induce muscle contraction. N-desethyloxybutynin has been shown to be a potent inhibitor of these neurally mediated contractions. mdpi.com

In comparative studies, a 10 microMolar (µM) concentration of N-desethyloxybutynin depressed electrically induced contractions by 91%. mdpi.com This level of inhibition is comparable to that of the parent compound, oxybutynin, which caused an 87% depression of contractions at the same concentration. mdpi.com These findings further substantiate the significant antimuscarinic activity of the metabolite at the neuromuscular junction within the bladder wall. mdpi.com

While the in vitro effects of N-desethyloxybutynin are well-documented, specific in vivo studies detailing its direct effects on urodynamic parameters in animal models are less prevalent in the literature. Most animal studies focus on the administration of the parent compound, oxybutynin. For example, studies in rats and rabbits have shown that oxybutynin administration can decrease micturition pressure and increase bladder capacity. ics.orgnih.govgeneesmiddeleninformatiebank.nl In one study involving vaginal administration of oxybutynin in rabbits, a dose-dependent decrease in micturition pressure was observed; however, the plasma levels of N-desethyloxybutynin were found to be very low, suggesting the effect was primarily due to the parent drug. nih.gov The available literature does not provide specific quantitative data on the direct effects of this compound on micturition pressure or other cystometric variables when administered alone in animal models.

The functional potency of N-desethyloxybutynin relative to oxybutynin has been compared across different biological systems, primarily through radioligand binding studies that measure the affinity of a compound for specific receptors. These studies use the pKi value, the negative logarithm of the inhibition constant (Ki), to express binding affinity. A higher pKi value indicates a greater binding affinity.

In studies on human detrusor muscle, N-desethyloxybutynin and oxybutynin showed identical binding affinities for muscarinic receptors, with both having a pKi value of 8.2. mdpi.com However, in the human parotid gland, a tissue associated with the side effect of dry mouth, N-desethyloxybutynin displayed a significantly higher binding affinity (pKi = 8.7) compared to oxybutynin (pKi = 8.5). mdpi.com

Similar findings were observed in mouse tissues. The inhibitory potency of N-desethyloxybutynin on muscarinic receptors was significantly higher than that of oxybutynin in the bladder, submaxillary gland, and heart. diva-portal.org For instance, the pKi values for N-desethyloxybutynin were 8.30 in the bladder and 9.00 in the submaxillary gland, compared to 7.80 and 8.22 for oxybutynin, respectively. diva-portal.org These binding data suggest that while N-desethyloxybutynin has a similar functional antagonistic effect to oxybutynin in the bladder, its higher affinity for receptors in salivary glands may play a role in the anticholinergic side effects seen with oral oxybutynin therapy. mdpi.comurotoday.com

Table 2: Comparative Binding Affinities (pKi) of this compound and Oxybutynin

| Tissue | Species | This compound (pKi) | Oxybutynin (pKi) |

| Detrusor Muscle | Human | 8.2 | 8.2 |

| Parotid Gland | Human | 8.7 | 8.5 |

| Bladder | Mouse | 8.30 | 7.80 |

| Submaxillary Gland | Mouse | 9.00 | 8.22 |

| Heart | Mouse | 7.80 | 7.39 |

Sources: Adapted from Waldeck et al., 1997 mdpi.com and Oki et al., 2005. diva-portal.org

Direct Effects on Isolated Smooth Muscle Preparations (e.g., Detrusor Muscle)

Structure-Activity Relationships Pertaining to this compound's Antimuscarinic Activity

The structure-activity relationship (SAR) explores how a molecule's chemical structure relates to its biological activity. Oxybutynin is a tertiary amine. fda.gov Its primary active metabolite, N-desethyloxybutynin, is formed by the removal of one of the ethyl groups from the nitrogen atom of the diethylamino group, a process known as N-de-ethylation. abbvie.camdpi.com This structural modification results in a secondary amine.

This seemingly minor change in the molecular structure has consequences for its pharmacological activity. As detailed by the functional and binding data (see Sections 3.2.1.1 and 3.2.3), the N-de-ethylation of oxybutynin does not abolish its antimuscarinic activity. In fact, the resulting metabolite, N-desethyloxybutynin, retains a potent antagonistic effect on muscarinic receptors that is comparable to the parent compound. mdpi.comfda.gov

The pA2 values for inhibiting carbachol-induced contractions in human detrusor are very close (7.6 for the metabolite vs. 7.8 for the parent compound). mdpi.com This suggests that the presence of two ethyl groups on the nitrogen is not strictly essential for high antagonistic potency at the bladder M3 muscarinic receptor. The binding affinity (pKi) data further supports this, showing identical affinity in the human detrusor (pKi 8.2 for both). mdpi.com However, the N-de-ethylation appears to increase binding affinity for muscarinic receptors in the parotid and submaxillary glands, suggesting that the structural change subtly alters the molecule's interaction with the receptor binding pocket, leading to tissue-differentiated affinity. mdpi.comdiva-portal.org The fundamental pharmacophore required for antimuscarinic action—the ester and the bulky cyclohexyl and phenyl groups—remains intact in the metabolite.

Analytical Methodologies for the Quantification of N Desethyl N Methyl Oxybutynin

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are the cornerstone for the separation and analysis of N-Desethyl-N-methyl oxybutynin (B1027) from complex biological samples. These methods provide the necessary resolution to distinguish the analyte from the parent drug and other endogenous components. nih.govauajournals.org

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of N-Desethyl-N-methyl oxybutynin. Early methods established the viability of HPLC for quantifying this metabolite in plasma. nih.gov A quantitative HPLC assay for both oxybutynin and N-desethyl oxybutynin demonstrated linearity with coefficients of variation ranging from 4.6% to 9.1% for the metabolite. nih.gov The minimum detectable level for N-desethyl oxybutynin was established at 5 ng/mL from a 2 mL plasma sample. nih.gov

Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. For instance, one method utilized a Waters Spherisorb 5 µm CN column with a mobile phase consisting of 50% acetonitrile (B52724) in 10 mmol/L potassium phosphate (B84403) buffer (pH 6.3) and UV detection at 210 nm. auajournals.org Chiral HPLC methods have also been developed to separate the enantiomers of N-desethyl oxybutynin, employing specialized chiral stationary phases like the Lux i-Amylose-3. windows.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Waters Spherisorb 5 µm CN column (125 x 3 mm) auajournals.org |

| Mobile Phase | 50% acetonitrile in 10 mmol/L potassium phosphate buffer, pH 6.3 auajournals.org |

| Flow Rate | 0.7 mL/min auajournals.org |

| Detection | UV-spectrophotometer at 210 nm auajournals.org |

| Internal Standard | Norfluoxetine (2 µmol/L) auajournals.org |

| Lower Limit of Detection | 5 ng/mL nih.gov |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of this compound due to its superior sensitivity, selectivity, and speed. jchps.com This technique allows for the simultaneous determination of the parent drug and its metabolite with high accuracy. jchps.comresearchgate.net

LC-MS/MS methods typically operate by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference and enhances specificity. nih.gov For this compound, a common mass transition monitored is m/z 330.3 → 96.1. jchps.com These methods are validated over a specific concentration range, for example, 0.500 to 100 ng/mL in human plasma. nih.gov

To enhance the accuracy and precision of quantification, stable isotope dilution mass spectrometry (SID-MS) is frequently employed. nih.govd-nb.info This approach involves using a deuterated analog of the analyte, such as N-Desethyloxybutynin-D5, as an internal standard (IS). jchps.com The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing a more accurate normalization of the analytical signal. nih.govd-nb.info The use of deuterated internal standards has been integral to the development of robust LC-MS/MS methods for bioequivalence studies. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. researchgate.net When coupled with tandem mass spectrometry, UHPLC-MS/MS provides a rapid and highly selective method for the simultaneous determination of oxybutynin and N-desethyl oxybutynin. researchgate.netresearchgate.net

A developed UHPLC-MS/MS method can achieve chromatographic separation within 3 minutes. researchgate.net These methods are validated for linearity, precision, and accuracy, with reported intra- and inter-day precision values typically not exceeding 14%. researchgate.net The enhanced sensitivity of UHPLC-MS/MS allows for lower limits of quantification, which is crucial for pharmacokinetic studies where plasma concentrations can be very low. researchgate.net

Table 2: UHPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Waters Acquity UPLC system oup.com |

| Column | UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) researchgate.net |

| Mobile Phase | Methanol-water (containing 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) (90:10, v/v) researchgate.net |

| Detection Mode | Positive selected reaction monitoring (SRM) researchgate.net |

| Run Time | < 3 minutes researchgate.net |

| Linear Range | 0.226–18.0 ng/mL in rat plasma researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its Variants

Sample Preparation and Extraction Procedures for Biological Matrices

Liquid-liquid extraction (LLE) is a widely used and effective technique for the extraction of this compound from human plasma. nih.govjchps.com This method involves partitioning the analyte from the aqueous plasma into an immiscible organic solvent. The selection of the extraction solvent is crucial for achieving high extraction efficiency.

Various solvent systems have been successfully employed. A mixture of methyl tert-butyl ether and ethyl acetate has been used to extract the analyte and its deuterated internal standard from 300 µL of human plasma. nih.gov Another protocol utilizes a mixture of ethyl acetate, diethyl ether, and n-hexane. nih.govebi.ac.uk A simpler LLE method uses tert-Butyl Methyl Ether as the extraction solvent after alkalinizing the plasma sample. jchps.com The extraction efficiency is often evaluated, with mean extraction recoveries reported to be around 80.4% for the analyte. nih.gov

Table 3: Liquid-Liquid Extraction Protocols for this compound

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Biological Matrix | Human Plasma (300 µL) nih.gov | Human Plasma nih.govebi.ac.uk | Human Plasma (400 µL) jchps.com |

| Extraction Solvent | Methyl tert-butyl ether-ethyl acetate mixture nih.gov | Ethyl acetate-diethyl ether-n-hexane mixture nih.govebi.ac.uk | tert-Butyl Methyl Ether (2 mL) jchps.com |

| Alkalinization | Not specified | Not specified | 100 µL of 0.5M Sodium Hydroxide jchps.com |

| Procedure | Vortexing and centrifugation nih.gov | Not specified | Vortexing (5 min) and centrifugation (5 min at 4000 rpm) jchps.com |

| Mean Recovery | 80.4% nih.gov | 96.0% to 105.1% (for enantiomers) nih.gov | Not specified |

Microextraction Techniques for Enhanced Sensitivity and Specificity

To achieve the high sensitivity and specificity required for quantifying this compound in complex biological matrices, researchers have turned to advanced microextraction techniques. These methods concentrate the analyte from a larger sample volume into a small volume of solvent, thereby enhancing detection limits and removing potential interferences.

Dispersive Liquid-Liquid Microextraction (DLLME): A DLLME procedure, in conjunction with capillary electrophoresis/diode array detection (CE/DAD), has been developed for the determination of N-desethyloxybutynin in human urine. rsc.org This technique involves the rapid injection of a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., acetonitrile) into an aqueous sample. rsc.org This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for efficient extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. Optimal conditions for the DLLME of N-desethyloxybutynin from urine (pH adjusted to 11.0 with NaCl added) were identified as using 140 μL of carbon tetrachloride as the extraction solvent and 260 μL of acetonitrile as the disperser solvent. rsc.org

Liquid-Phase Microextraction (LPME): An enantioselective method using LPME followed by High-Performance Liquid Chromatography (HPLC) analysis has been established for determining N-desethyloxybutynin in rat liver microsomal fractions. researchgate.net LPME is a miniaturized version of traditional liquid-liquid extraction that utilizes a minimal amount of solvent. In one configuration, a small drop of organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution for a set time before being retracted and injected for analysis. This approach significantly reduces solvent consumption while providing effective sample clean-up and preconcentration. researchgate.net

Method Validation Parameters for Research Applications

The validation of analytical methods is critical to ensure the reliability and accuracy of experimental data. For this compound, methods are typically validated according to industry and regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and stability.

Linearity, Range, and Limits of Quantification

The linear range of an analytical method is the concentration span over which the instrument's response is directly proportional to the analyte concentration. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Various studies have established these parameters for this compound in different biological matrices.

For instance, a highly sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for simultaneous determination in human plasma established a linear range of 0.249 to 70.255 ng/mL. jchps.com Another LC-MS/MS method reported a validated concentration range of 0.500 to 100 ng/mL in human plasma. nih.gov A separate study focusing on the enantiomers of N-desethyl oxybutynin found a linear range of 0.25 to 100 ng/mL for each enantiomer. nih.gov In human urine, a DLLME-CE/DAD method showed linearity over a range of 187.5 to 750 ng/mL. rsc.org

Table 1: Linearity, Range, and LLOQ for this compound

| Analytical Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.249 - 70.255 | 0.249 | > 0.98 |

| LC-MS/MS | Human Plasma | 0.500 - 100 | 0.500 | Not Reported |

| Chiral LC-MS/MS | Human Plasma | 0.25 - 100 | 0.25 | Not Reported |

| DLLME-CE/DAD | Human Urine | 187.5 - 750 | 187.5 | 0.998 |

Data sourced from multiple research studies. rsc.orgjchps.comnih.govnih.govnih.gov

Assessment of Precision and Accuracy

Precision refers to the closeness of repeated measurements of the same sample, typically expressed as the coefficient of variation (%CV). Accuracy is the closeness of a measured value to the true value, expressed as a percentage of the nominal concentration. These parameters are assessed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. For bioanalytical methods, the precision (%CV) should generally be ≤15% (≤20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. jchps.com A DLLME-CE/DAD method for urine analysis reported intra-day and inter-day precision and accuracy to be lower than 15% at three different concentration levels. rsc.org

Table 2: Precision and Accuracy Data for this compound

| Analytical Method | Matrix | Parameter | Finding |

|---|---|---|---|

| LC-MS/MS | Human Plasma | Intra- & Inter-day Precision | <15% (%CV) |

| LC-MS/MS | Human Plasma | Intra- & Inter-day Accuracy | Within ±15% of nominal value |

| DLLME-CE/DAD | Human Urine | Intra- & Inter-day Precision | <15% |

Data compiled from published validation reports. rsc.orgjchps.com

Evaluation of Extraction Recovery and Matrix Effects

Extraction recovery is the efficiency of the analyte's extraction from the biological matrix. The matrix effect is the influence of co-eluting, interfering substances from the matrix on the ionization of the target analyte, which can cause ion suppression or enhancement in mass spectrometry-based assays.

Using a liquid-liquid extraction (LLE) method with a methyl tert-butyl ether-ethyl acetate solvent mixture, the mean extraction recovery for N-desethyl oxybutynin from human plasma was found to be 80.4%. nih.gov Another LLE method using an ethyl acetate-diethyl ether-n-hexane mixture reported extraction recovery between 96.0% and 105.1% for the enantiomers of N-desethyl oxybutynin. nih.gov For this method, the internal standard (IS)-normalized matrix factors ranged from 0.96 to 1.07, indicating minimal matrix effects. nih.gov A DLLME method for urine samples yielded a mean extraction recovery of 60.9%. rsc.org In a study using LPME for rat liver microsomes, the mean recoveries for (R)- and (S)-N-desethyloxybutynin were 70% and 76%, respectively. researchgate.net

Table 3: Extraction Recovery and Matrix Effects for this compound

| Extraction Method | Matrix | Analyte | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Human Plasma | Racemic | 80.4% | Not Reported |

| Liquid-Liquid Extraction | Human Plasma | Enantiomers | 96.0% - 105.1% | 0.96 - 1.07 |

| DLLME | Human Urine | Racemic | 60.9% | Not Applicable |

| LPME | Rat Liver Microsomes | (R)-Enantiomer | 70% | Not Applicable |

Data sourced from various analytical studies. rsc.orgresearchgate.netnih.govnih.gov

Stability Studies in Relevant Biological Samples (e.g., Plasma, Liver Microsomes)

Stability studies are performed to ensure that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. This includes evaluating bench-top stability, freeze-thaw stability, and long-term stability in the relevant biological matrix. One comprehensive validation study demonstrated the stability of N-desethyl oxybutynin in human plasma under various conditions, including benchtop, wet and dry extract, multiple freeze-thaw cycles, and long-term storage. nih.gov Another crucial study investigated its metabolic stability in human liver microsomes. The findings showed that N-desethyloxybutynin is significantly more stable to first-pass metabolism than its parent compound, oxybutynin. google.com

Table 4: Stability of this compound

| Stability Test | Matrix | Finding |

|---|---|---|

| Bench Top, Freeze-Thaw, Long-Term | Human Plasma | Stable |

| Half-Life (Metabolic Stability) | Human Liver Microsomes | >60 minutes |

Data from stability assessments in human plasma and liver microsomes. nih.govgoogle.com

Application in In Vitro and In Vivo (Animal) Experimental Studies

Validated analytical methods are essential for accurately quantifying this compound in various experimental settings.

In Vitro Studies: These methods have been applied to biotransformation studies using rat liver microsomal fractions to investigate the enantioselective metabolism of oxybutynin. researchgate.net Human liver microsome incubation studies have been conducted to determine the susceptibility of N-desethyloxybutynin to first-pass metabolism, revealing that it is at least an order of magnitude more stable than oxybutynin. google.com This stability is a key finding with important implications for its pharmacokinetic profile. google.com Further in vitro experiments have demonstrated that N-desethyloxybutynin potently inhibits CYP3A enzymes, which are the main catalysts in its formation from oxybutynin. Comparative in vitro binding studies in mouse tissues found that the muscarinic receptor binding affinity of N-desethyl-oxybutynin was 2 to 3 times higher in the cerebral cortex compared to the bladder. auajournals.org

In Vivo (Animal) Studies: In animal models, these analytical techniques have been crucial for characterizing the compound's effects. An in vivo study in rats characterized the muscarinic receptor binding of intravenously injected N-desethyl-oxybutynin in the bladder, submaxillary gland, heart, and colon. nih.gov The results showed that the compound binds significantly to muscarinic receptors in these tissues, with a binding activity roughly similar to that of oxybutynin. nih.gov Another study in mice evaluated central muscarinic receptor binding after oral administration, providing insights into its potential effects on the central nervous system. auajournals.org

Future Research Directions and Unexplored Avenues in N Desethyl N Methyl Oxybutynin Research Non Clinical

Further Elucidation of Undiscovered Metabolic Pathways and Enzymes

The metabolic fate of oxybutynin (B1027) is predominantly governed by the cytochrome P450 (CYP) 3A4 enzyme, which mediates its conversion to the active metabolite N-desethyloxybutynin. mdpi.combrazjurol.com.brfda.gov Recent investigations have also identified alternative oxidative pathways, such as N-oxidation, contributing to the clearance of oxybutynin. nih.gov However, the precise origin of N-Desethyl-N-methyl oxybutynin is currently unknown.

Future research should focus on determining whether this compound is a minor, yet-to-be-identified, metabolite of oxybutynin. This would involve comprehensive in vitro studies using human liver microsomes and a panel of recombinant CYP enzymes to identify the specific isoforms responsible for its potential formation. Furthermore, investigating the role of other enzyme families, such as flavin-containing monooxygenases (FMOs), could reveal novel metabolic routes. Subsequent studies should also explore the downstream metabolism of this compound itself to create a complete metabolic profile.

| Research Question | Proposed Experimental Approach | Key Enzymes/Pathways to Investigate |

| Is this compound a metabolite of oxybutynin? | Incubation of oxybutynin with human liver microsomes followed by LC-MS/MS analysis. | Cytochrome P450 (CYP3A4, CYP3A5, other isoforms), Flavin-containing monooxygenases (FMOs). |

| What is the metabolic fate of this compound? | Incubation of the compound with liver microsomes and hepatocytes. | Phase I (Oxidation, Hydrolysis) and Phase II (Glucuronidation, Sulfation) metabolic enzymes. |

Detailed Investigation of Allosteric Modulation at Muscarinic Receptors

Oxybutynin and N-desethyloxybutynin function as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, which is the primary mechanism for their therapeutic effects. nih.govnih.gov Allosteric modulation, where a ligand binds to a secondary site on a receptor to modify the effect of the primary (orthosteric) ligand, represents a more nuanced mechanism of receptor interaction. To date, the potential for oxybutynin or its derivatives to act as allosteric modulators has not been explored.

A significant avenue for future research is to investigate whether this compound can allosterically modulate muscarinic receptors. This would involve sophisticated radioligand binding assays to assess if the compound alters the binding affinity or dissociation rate of the orthosteric antagonist, N-methylscopolamine, or the agonist, acetylcholine. nih.gov Functional assays measuring downstream signaling (e.g., calcium mobilization) could further determine if the compound acts as a positive or negative allosteric modulator, potentially revealing a novel pharmacological profile distinct from the parent drug.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

Current analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are effective for the determination of oxybutynin and its known related compounds in pharmaceutical formulations. ijpba.inforesearchgate.net For biological samples, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify oxybutynin and N-desethyloxybutynin. researchgate.net

While these techniques are robust, the focus on minor impurities necessitates the development of novel analytical methodologies with even greater resolution and sensitivity. Future efforts could be directed towards:

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique could offer superior resolution for separating structurally similar analogues and potential stereoisomers.

High-Resolution Mass Spectrometry (HRMS): HRMS could facilitate the identification and quantification of trace levels of this compound in complex biological matrices without the need for specific reference standards.

Immunoassays: The development of highly specific monoclonal antibodies could enable rapid and high-throughput screening for the compound in various samples.

| Analytical Technique | Potential Advantage for this compound Research |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Increased speed and resolution over conventional HPLC. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification in complex matrices. |

| Chiral Chromatography | Separation and quantification of individual enantiomers. |

| Immunoassay (e.g., ELISA) | High-throughput screening and detection in biological fluids. |

Exploration of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural motifs of a molecule contribute to its biological activity. For other classes of compounds, minor modifications, such as N-desethylation, have been shown to significantly alter pharmacological activity. nih.gov

A systematic exploration of this compound analogues could establish a clear SAR profile. This research would involve the chemical synthesis of a library of related molecules with targeted modifications. By evaluating the binding affinity and functional activity of each analogue at muscarinic receptor subtypes, researchers could delineate the functional importance of different parts of the molecule. guidetopharmacology.org

| Potential Molecular Modification | Rationale for SAR Study |

| Alteration of the N-Alkyl Groups | Determine the impact of steric bulk and electronics on receptor affinity and selectivity. |

| Substitution on the Phenyl Ring | Probe for additional binding pockets and influence on potency. |

| Modification of the Cyclohexyl Ring | Assess the role of the alicyclic ring in hydrophobic interactions with the receptor. |

| Isosteric Replacement of the Ester Linkage | Evaluate the importance of the ester group for binding and potential hydrolysis. |

Computational Chemistry and Modeling of this compound Interactions

The precise three-dimensional interactions between oxybutynin and muscarinic receptors have been challenging to determine experimentally. researchgate.net Computational chemistry and molecular modeling offer powerful in silico tools to predict and analyze these interactions, providing a rationale for observed biological activities.

Future research should employ molecular docking simulations to predict the binding pose of this compound within the orthosteric or potential allosteric sites of different muscarinic receptor subtypes (M1-M5). Subsequent molecular dynamics simulations could then be used to assess the stability of these interactions over time and calculate binding free energies. Such studies could predict whether this compound has a different binding affinity or receptor subtype selectivity compared to oxybutynin and N-desethyloxybutynin, thereby guiding the priorities for in vitro testing and the design of novel analogues. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Desethyl-N-methyl oxybutynin in pharmacokinetic studies?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a robust approach. For example, Hypersil BDS C8 (L7) or Inertsil Phenyl (L11) columns can separate oxybutynin and its metabolites, with retention times around 4.5–5.5 minutes under validated conditions . Method validation should include specificity, linearity, precision, and recovery rates. Adjust mobile phase composition (e.g., acetonitrile-phosphate buffer) to optimize metabolite resolution.

Q. How does this compound contribute to the pharmacological activity of oxybutynin?

- Methodological Answer : this compound, as an active metabolite, likely retains muscarinic receptor antagonism. Competitive and noncompetitive binding assays (e.g., using pilocarpine-induced salivation models) can assess its receptor affinity and duration of action. Studies comparing oral vs. transdermal oxybutynin formulations suggest metabolites may influence receptor binding kinetics and side-effect profiles (e.g., reduced dry mouth in transdermal delivery) .

Q. What enzymes are primarily involved in the metabolic conversion of oxybutynin to this compound?

- Methodological Answer : Cytochrome P450 (CYP) isoforms, particularly CYP3A4, are key to N-dealkylation and N-methylation. In vitro studies using human liver microsomes with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) can identify metabolic pathways. Pair with LC-MS/MS to quantify metabolite formation rates .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies in reported muscarinic receptor binding affinities of this compound?

- Methodological Answer :

- In vitro : Use radioligand displacement assays (e.g., [³H]-N-methyl-scopolamine) under standardized conditions (pH, temperature) to compare metabolite binding across tissues (e.g., bladder vs. salivary glands) .

- In vivo : Employ dose-response curves in animal models (e.g., rat detrusor hyperreflexia) to assess functional antagonism. Control for interindividual variability by stratifying subjects based on CYP3A4 genotype .

- Statistical Analysis : Apply mixed-effects models to account for variability in receptor density and metabolic enzyme activity across studies .

Q. What strategies optimize pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound?

- Methodological Answer :

- Sampling : Collect serial plasma and urine samples during clinical trials to measure metabolite concentrations and correlate with urodynamic outcomes (e.g., reduction in incontinence episodes).

- Modeling Tools : Use nonlinear mixed-effects software (e.g., NONMEM) to estimate parameters like volume of distribution (reported as ~193 L for oxybutynin) and elimination half-life .

- Table : Hypothetical PK Parameters for this compound (Extrapolated from Oxybutynin Data):

Q. How does interindividual metabolic variability impact the clinical efficacy of this compound?

- Methodological Answer : Conduct pharmacogenomic studies to link CYP3A4/5 polymorphisms to metabolite plasma levels. For example, genotyping cohorts in randomized trials (e.g., responders vs. non-responders) can identify genetic predictors of efficacy. Combine with population PK modeling to adjust dosing regimens .

Addressing Data Contradictions

Q. Why do some studies report divergent anticholinergic side-effect profiles for oxybutynin metabolites?

- Methodological Answer : Differences in metabolite penetration across blood-brain barriers may explain variability in central nervous system (CNS) effects (e.g., cognitive decline). Use cerebrospinal fluid (CSF) sampling in animal models to measure this compound levels. Compare with neurocognitive scores in long-term clinical studies .

Key Methodological Recommendations

- Analytical Consistency : Standardize HPLC/UPLC protocols across labs to reduce interstudy variability in metabolite quantification .

- Experimental Controls : Include positive controls (e.g., atropine for muscarinic assays) and adjust for food effects in PK studies .

- Data Transparency : Publish raw HPLC chromatograms and PK-PD model code in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.